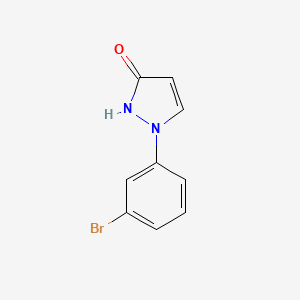![molecular formula C8H17ClO3 B2678943 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL CAS No. 1824299-36-6](/img/structure/B2678943.png)
3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL” is a chemical compound with the molecular formula C8H17ClO3 . It has a molecular weight of 196.67. The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H17ClO3/c9-3-1-5-11-7-8-12-6-2-4-10/h10H,1-8H2 . This code provides a unique representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Novel Phthalocyanines Synthesis
Two novel nickel phthalocyanines with peripherally alpha(α)-substituents were synthesized for studying their spectroscopic properties and aggregation behavior. These compounds, including variants similar to 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL, showed unique Q-bands in the near-IR region and demonstrated non-aggregating behavior across various solvents, indicating their potential in photonic applications and materials science (Durmuş et al., 2008).
Polymerization Initiator
The synthesis of 3-(2′-Ethoxyethoxy)propyl lithium from 1-chloro-3-(2′-ethoxyethoxy)-propane, which shares a similar synthetic pathway with the target compound, was demonstrated. This compound acts as an anion polymerization initiator, suggesting the utility of such compounds in polymer science (Feng, 2005).
Fluorescent Dihydrofuran Derivatives
A study demonstrated the regio- and stereoselective homocoupling of 1,1-disubstituted 3-aryl-2-propyn-1-ols, leading to fluorescent 2,3-dihydrofuran derivatives. This synthesis route, which could potentially include the manipulation of similar alcohols, underscores the role of these compounds in developing fluorescent materials for chemical sensing and imaging applications (Funayama et al., 2005).
Functional Polysiloxanes
A novel synthesis method for functional polysiloxanes was reported, leveraging compounds structurally related to this compound. These materials exhibit fluorescence and hydrophilicity, suggesting their potential in biomedical applications, such as hydrophilic modifications for medical devices and sensors (Cao et al., 2017).
Anticancer Drug Synthesis
The synthesis of a naftopidil analogue as a new anticancer drug showcases the pharmaceutical applications of compounds with similar structural frameworks. This compound induces cell death in various human cancer cell lines, highlighting the importance of such chemical structures in developing novel therapeutic agents (Nishizaki et al., 2014).
Eigenschaften
IUPAC Name |
3-[2-(3-chloropropoxy)ethoxy]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO3/c9-3-1-5-11-7-8-12-6-2-4-10/h10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYZOJZJAVBXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCOCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824299-36-6 |
Source


|
| Record name | 3-[2-(3-chloropropoxy)ethoxy]propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
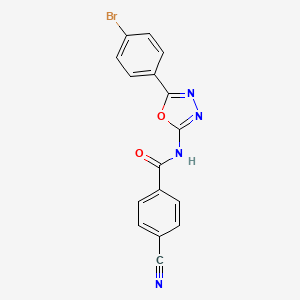

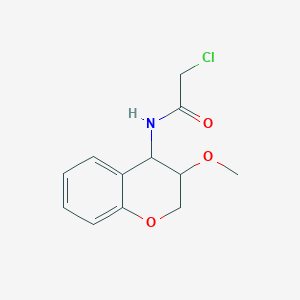
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2678868.png)
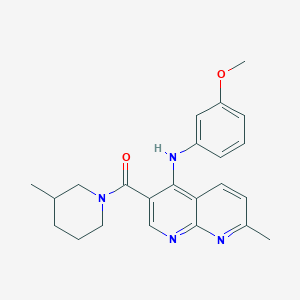
![N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3,4-dimethoxy-benzamide](/img/structure/B2678870.png)
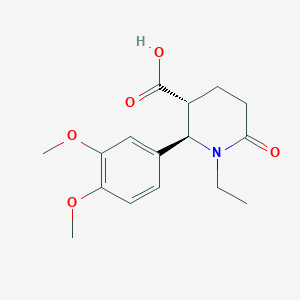

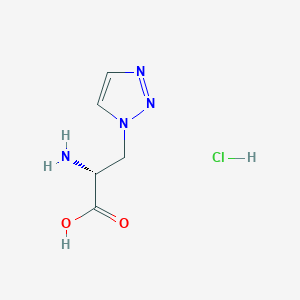
![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2678876.png)
![N-(2,4-dimethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2678877.png)
![3-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2678879.png)
![Tert-butyl N-(6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2678881.png)
